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Compound of Interest

Compound Name: BRD-6929

Cat. No.: B10754740 Get Quote

An In-depth Technical Guide to BRD-6929: A Selective HDAC1/2 Inhibitor

BRD-6929 is a potent, selective, and brain-penetrant small molecule inhibitor of Class I histone

deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. Its ability to modulate

chromatin structure and gene expression has made it a valuable tool in neuroscience research,

particularly in studies related to mood disorders and cognitive enhancement. This document

provides a comprehensive overview of its chemical properties, biological activity, and the

experimental methodologies used for its characterization.

Chemical Structure and Properties
BRD-6929, also known as JQ12, is a benzamide derivative.[1] The key chemical identifiers and

properties are summarized below.
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Property Value Reference

IUPAC Name
4-(acetylamino)-N-[2-amino-5-

(2-thienyl)phenyl]-benzamide

Synonyms JQ12, Cmpd60, Merck60 [1][2]

CAS Number 849234-64-6 [1][3][4]

Molecular Formula C₁₉H₁₇N₃O₂S [3][4]

Molecular Weight 351.42 g/mol [3][4]

SMILES

CC(=O)NC1=CC=C(C=C1)C(=

O)NC2=C(N)C=C(C=C2)C3=C

C=CS3

[1][3]

InChI Key
ABZSPJVXTTUFAA-

UHFFFAOYSA-N
[1][3]

Appearance Solid powder [3]

Purity ≥98% [1][3]

Solubility
Soluble in DMSO (e.g., 5

mg/mL or 17 mg/mL)
[3][5]

Storage
Store at -20°C for long-term

stability (≥ 4 years)
[1][3]

Biological Activity and Mechanism of Action
BRD-6929 functions by inhibiting the enzymatic activity of histone deacetylases. HDACs are a

class of enzymes that remove acetyl groups from lysine residues on histones, leading to

chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, BRD-
6929 promotes histone hyperacetylation, resulting in a more open chromatin state and altered

gene expression.[6]

In Vitro Activity
BRD-6929 demonstrates high potency and selectivity for HDAC1 and HDAC2 over other HDAC

isoforms.[7][3][8] The substitution of a thiophene group is a key structural feature contributing to
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its HDAC1/2 selectivity.[6]

Parameter HDAC1 HDAC2 HDAC3 HDAC4-9 Reference

IC₅₀ (nM) 1 8 458 >30,000 [7][3][8]

IC₅₀ (µM) 0.04 0.1 >20 - [5]

Kᵢ (nM) <0.2 1.5 270 - [3][8]

Residence

Time (T₁/₂

min)

>2400 >4800 1200 - [7][3]

In cellular assays, BRD-6929 treatment leads to a dose-dependent increase in the acetylation

of histone H4 at lysine 12 (H4K12ac) in cultured neurons, with an EC₅₀ of 7.2 µM.[7][3][8] It

also significantly increases the acetylation of histone H2B in primary neuronal cultures.[7][8]

Furthermore, it has been shown to inhibit the proliferation of the HCT116 human colon cancer

cell line (IC₅₀ = 4 µM) while showing no effect on non-cancerous human mammary epithelial

cells (HMECs) at concentrations up to 50 µM.[1][5]

In Vivo Pharmacokinetics and Activity
BRD-6929 is brain-penetrant, a critical feature for its use in studying central nervous system

disorders.[7][3][8]

Tissue Cₘₐₓ (µM) T₁/₂ (hours) AUC (µM/L*hr) Reference

Plasma 17.7 7.2 25.6 [7][3][8]

Brain 0.83 6.4 3.9 [7][3][8]

Pharmacokinetic

parameters were

determined in

mice following a

single 45 mg/kg

intraperitoneal

injection.[7][3][8]
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In vivo, administration of BRD-6929 (45 mg/kg, i.p. for 10 days) in mice results in a 1.5- to 2.0-

fold increase in histone acetylation in various brain regions, including the cortex, ventral

striatum, and hippocampus.[7][3][8] Western blot analysis confirmed significant increases in the

acetylation of histones H2B, H3K9, and H4K12.[3][8]

Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by BRD-6929 is the regulation of gene transcription

through chromatin modification.
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Caption: Mechanism of BRD-6929 action in the cell nucleus.

The evaluation of BRD-6929's activity typically follows a multi-step workflow, from initial in vitro

screening to in vivo validation.
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In Vitro Characterization
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Caption: Standard experimental workflow for evaluating HDAC inhibitors.

Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol outlines the determination of IC₅₀ values for BRD-6929 against recombinant

human HDAC enzymes.
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Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, HDAC2,

HDAC3, etc.) and their corresponding class-specific fluorogenic substrates are used.

Compound Dilution: Prepare a serial dilution of BRD-6929 in DMSO.

Assay Reaction:

In a 96-well plate, combine the HDAC enzyme, the assay buffer, and the diluted BRD-
6929 or vehicle control (DMSO).

To control for slow-binding inhibitors like BRD-6929, pre-incubate the enzyme and inhibitor

mixture. For HDAC1-3, a pre-incubation time of 180 minutes is suggested.[7][3]

Initiate the reaction by adding the fluorogenic substrate.

Incubate the plate at 37°C.

Signal Development: Stop the enzymatic reaction by adding a developer solution (e.g.,

Trichostatin A and trypsin). The developer cleaves the deacetylated substrate, releasing a

fluorescent signal.

Data Acquisition: Measure fluorescence using a plate reader.

Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Calculate IC₅₀

values using a non-linear regression curve fit.

Western Blot for Histone Acetylation in Mouse Brain
This protocol details the measurement of histone acetylation levels in brain tissue from mice

treated with BRD-6929.

Animal Dosing: Adult male C57BL/6J mice are administered BRD-6929 (e.g., 45 mg/kg) or

vehicle via intraperitoneal injection daily for a specified period (e.g., 10 days).[3][8]

Tissue Collection: Following the final dose, mice are euthanized, and brain regions of interest

(cortex, hippocampus, etc.) are rapidly dissected and flash-frozen.

Histone Extraction:
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Homogenize the brain tissue in a lysis buffer containing protease and HDAC inhibitors.

Isolate nuclei through centrifugation.

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N

H₂SO₄).

Protein Quantification: Determine the protein concentration of the histone extracts using a

standard method (e.g., BCA assay).

SDS-PAGE and Immunoblotting:

Separate equal amounts of histone proteins on a polyacrylamide gel via SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-

acetyl-H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., total Histone

H3).

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Quantify band intensities using densitometry software. Normalize the signal of acetylated

histones to the total histone loading control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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